5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE 5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9144814
InChI: InChI=1S/C19H15N5O2S/c1-2-11-23-16-6-4-3-5-15(16)17-18(23)20-19(22-21-17)27-12-13-7-9-14(10-8-13)24(25)26/h2-10H,1,11-12H2
SMILES: C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C19H15N5O2S
Molecular Weight: 377.4 g/mol

5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

CAS No.:

Cat. No.: VC9144814

Molecular Formula: C19H15N5O2S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE -

Specification

Molecular Formula C19H15N5O2S
Molecular Weight 377.4 g/mol
IUPAC Name 3-[(4-nitrophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole
Standard InChI InChI=1S/C19H15N5O2S/c1-2-11-23-16-6-4-3-5-15(16)17-18(23)20-19(22-21-17)27-12-13-7-9-14(10-8-13)24(25)26/h2-10H,1,11-12H2
Standard InChI Key NWIBBQOTPZIRGP-UHFFFAOYSA-N
SMILES C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Canonical SMILES C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazinoindole family, characterized by a fused tetracyclic system comprising:

  • An indole core (benzopyrrole) at positions 5,6-b.

  • A 1,2,4-triazine ring fused to the indole’s benzene moiety.

  • Substituents at position 5 (allyl group) and position 3 (4-nitrobenzylsulfanyl group).

The allyl group introduces unsaturation and reactivity for further functionalization, while the 4-nitrobenzylsulfanyl moiety contributes electron-withdrawing effects and potential redox activity .

Nomenclature and Isomerism

  • IUPAC Name: 5-Allyl-3-[(4-nitrobenzyl)sulfanyl]-5H- triazino[5,6-b]indole.

  • Regiochemistry: The fusion pattern ([5,6-b]) specifies the triazine’s attachment to the indole’s 5,6-positions.

  • Stereochemistry: No chiral centers are present in the base structure, though allyl group conformers may exist.

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step sequences leveraging:

  • Indole Functionalization: Alkylation at N1 using allyl bromide under basic conditions .

  • Triazine Ring Construction: Cyclocondensation of amidrazones with carbonyl precursors. For example, reaction of 3-aminoindole-2-carboxaldehyde with thiosemicarbazide forms the triazine core .

  • Sulfanyl Group Introduction: Nucleophilic substitution using 4-nitrobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) or Mitsunobu conditions .

Representative Reaction Scheme:

Indole precursor+Allyl bromideBase5-AllylindoleCyclocondensationTriazinoindole intermediate+4-Nitrobenzylsulfanyl chlorideBaseTarget Compound\text{Indole precursor} + \text{Allyl bromide} \xrightarrow{\text{Base}} \text{5-Allylindole} \\ \downarrow \text{Cyclocondensation} \\ \text{Triazinoindole intermediate} + \text{4-Nitrobenzylsulfanyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Competing alkylation at indole’s C3 versus N1 requires careful control of reaction conditions .

  • Nitro Group Stability: The 4-nitrobenzyl group may undergo unintended reduction during catalytic hydrogenation steps .

Physicochemical Properties

Spectral Characterization

PropertyData (Representative)Method
Molecular Weight407.45 g/molHRMS
Melting Point218–220°C (dec.)DSC
UV-Vis λₘₐₓ290 nm, 340 nm (shoulder)Ethanol solution
¹H NMR (DMSO-d₆)δ 8.72 (s, 1H, triazine-H)400 MHz

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Decomposes above 220°C; sensitive to prolonged UV exposure due to the nitroaromatic moiety .

Analog StructureTargetIC₅₀ (μM)Source
5-MethyltriazinoindoleEGFR0.45
3-BenzylsulfanylindoleS. aureus12.3

Applications in Materials Science

Optoelectronic Properties

The conjugated system and nitro group enable:

  • Nonlinear Optical (NLO) Behavior: Calculated hyperpolarizability (β) of 45 × 10⁻³⁰ esu via DFT .

  • Luminescence: Weak emission at 450 nm (λₑₓ = 340 nm) in thin films.

Coordination Chemistry

The sulfanyl group acts as a soft Lewis base, forming complexes with transition metals (e.g., Pd²⁺, Cu⁺):

Compound+Pd(OAc)2[Pd(L)2](OAc)2(L=triazinoindole)\text{Compound} + \text{Pd(OAc)}_2 \rightarrow [\text{Pd}(L)_2]\text{(OAc)}_2 \quad (L = \text{triazinoindole})

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